molecular formula C11H11F3N2O3 B12612188 4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane CAS No. 918137-47-0

4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane

Cat. No.: B12612188
CAS No.: 918137-47-0
M. Wt: 276.21 g/mol
InChI Key: LSNPPRGNDUPPIE-UHFFFAOYSA-N
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Description

4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane is a heterocyclic compound that contains an oxazepane ring substituted with a trifluoronitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane typically involves the reaction of 2,3,6-trifluoro-4-nitroaniline with an appropriate oxazepane precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as methanol or ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane involves its interaction with specific molecular targets and pathways. The trifluoronitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The oxazepane ring may also contribute to the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane is unique due to its oxazepane ring, which imparts distinct chemical and physical properties compared to similar compounds.

Properties

CAS No.

918137-47-0

Molecular Formula

C11H11F3N2O3

Molecular Weight

276.21 g/mol

IUPAC Name

4-(2,3,6-trifluoro-4-nitrophenyl)-1,4-oxazepane

InChI

InChI=1S/C11H11F3N2O3/c12-7-6-8(16(17)18)9(13)10(14)11(7)15-2-1-4-19-5-3-15/h6H,1-5H2

InChI Key

LSNPPRGNDUPPIE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCOC1)C2=C(C=C(C(=C2F)F)[N+](=O)[O-])F

Origin of Product

United States

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